molecular formula C9H14N2O2 B11746527 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde

1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B11746527
M. Wt: 182.22 g/mol
InChI Key: HCVNRVZFFFUQCY-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with an ethoxyethyl group and a formyl group

Preparation Methods

The synthesis of 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole with appropriate reagents to introduce the formyl group . The reaction conditions typically involve the use of metal catalysts and specific solvents to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazoles.

Scientific Research Applications

1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It can be employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar compounds to 1-(1-Ethoxyethyl)-3-methyl-1H-pyrazole-5-carbaldehyde include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1-ethoxyethyl)-5-methylpyrazole-3-carbaldehyde

InChI

InChI=1S/C9H14N2O2/c1-4-13-8(3)11-9(6-12)5-7(2)10-11/h5-6,8H,4H2,1-3H3

InChI Key

HCVNRVZFFFUQCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)N1C(=CC(=N1)C)C=O

Origin of Product

United States

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